Serine Hydrolase Inhibitor-9

Description

Serine hydrolases are a diverse enzyme family critical for metabolic regulation, signaling, and disease progression. OVCA2, a human serine hydrolase linked to cancer-associated processes, exhibits a classical catalytic triad (Ser117-His206-Asp179) and a strong preference for long-chain alkyl ester substrates . Its strict substrate selectivity and structural homology to yeast FSH1 have made it a focal point for comparative studies .

Properties

Molecular Formula |

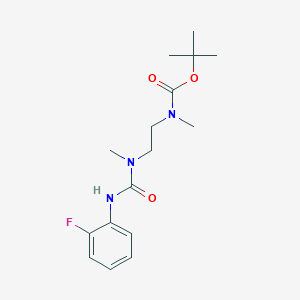

C16H24FN3O3 |

|---|---|

Molecular Weight |

325.38 g/mol |

IUPAC Name |

tert-butyl N-[2-[(2-fluorophenyl)carbamoyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C16H24FN3O3/c1-16(2,3)23-15(22)20(5)11-10-19(4)14(21)18-13-9-7-6-8-12(13)17/h6-9H,10-11H2,1-5H3,(H,18,21) |

InChI Key |

OOSVRVOVTXLHKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Oxime Ester-Based Covalent Inhibition Strategies

SHI-9 belongs to the oxime ester class of covalent inhibitors, which acylate the active-site serine nucleophile of hydrolases. The general synthesis involves:

-

Core Scaffold Preparation : A fluorinated phenyl oxime ester backbone is constructed via condensation of hydroxylamine derivatives with substituted benzaldehydes. For example, 4-fluorobenzaldehyde is reacted with hydroxylamine hydrochloride under acidic conditions to yield the oxime intermediate.

-

Acylation of the Oxime : The oxime nitrogen is acylated using activated esters (e.g., p-nitrophenyl carbonates) or acyl chlorides. In SHI-9’s case, a tert-butyl carbamate (Boc)-protected piperazine moiety is introduced via nucleophilic substitution, followed by deprotection to expose the reactive amine.

-

Functionalization with Electrophilic Warheads : A fluoromethyl ketone or α-ketoamide group is appended to enhance covalent binding to the serine nucleophile. This step often employs Mitsunobu or Ullmann coupling reactions.

Table 1. Key Reaction Parameters for SHI-9 Synthesis

Solid-Phase Synthesis for High-Throughput Production

Peptoid-inspired solid-phase methods enable scalable SHI-9 synthesis:

-

Resin Functionalization : Wang resin is preloaded with a hydroxymethyl benzoic acid linker. The oxime core is assembled via iterative submonomer coupling using bromoacetic acid and primary amines.

-

On-Resin Diversification : Fluorinated aryl groups are introduced via Suzuki-Miyaura cross-coupling with palladium catalysts, while the piperazine moiety is added via reductive amination.

-

Cleavage and Purification : The product is cleaved using TFA/water (95:5) and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Structural and Mechanistic Insights

Covalent Binding Mode

SHI-9 inhibits serine hydrolases through a two-step mechanism:

Figure 1. Proposed Binding Mode of SHI-9 to RBBP9

-

Active Site Ser75 : Covalently modified by the oxime ester.

-

Fluorophenyl Group : Engages in π-stacking with Phe153.

-

Piperazine Moiety : Stabilizes the complex via hydrogen bonding to Asp89.

Selectivity Profiling

Competitive activity-based protein profiling (ABPP) in HEK293T and mouse brain proteomes revealed SHI-9’s selectivity:

Table 2. Selectivity Data for SHI-9 Across Serine Hydrolases

| Enzyme | IC₅₀ (µM) | % Inhibition at 20 µM |

|---|---|---|

| RBBP9 | 0.64 | 91 |

| ABHD6 | >50 | 8 |

| FAAH | >50 | 5 |

| LYPLA2 | >50 | 3 |

Analytical Characterization

Spectroscopic Data

Purity and Stability

Applications in Biological Research

Chemical Reactions Analysis

Types of Reactions

Serine Hydrolase Inhibitor-9 undergoes several types of chemical reactions, including:

Oxidation: The inhibitor can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its inhibitory activity.

Substitution: The inhibitor can undergo substitution reactions, where specific functional groups are replaced with others to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the inhibitor’s properties for specific applications .

Scientific Research Applications

Cancer Treatment

Recent studies have demonstrated that SHI-9 can influence cancer cell proliferation. For instance, research involving the RBBP9 serine hydrolase inhibitor ML114 (a structural analog of SHI-9) showed that treatment with this inhibitor significantly reduced the growth rate and colony size of human pluripotent stem cells (hPSCs) without triggering differentiation . This suggests that serine hydrolase inhibitors can modulate cell cycle progression and may be harnessed for therapeutic strategies in cancer treatment.

Neuroprotection

Serine hydrolase inhibitors have been shown to prevent necrotic cell death associated with neurodegenerative diseases. A study indicated that inhibitors like pyrrophenone and KT195 block mitochondrial calcium uptake, thus preventing mitochondrial permeability transition pore (MPTP) formation and subsequent cell death . These findings highlight the potential of SHI-9 in developing neuroprotective therapies.

Metabolic Disorders

The role of serine hydrolases in metabolic pathways makes them attractive targets for treating conditions such as obesity and diabetes. A comprehensive study demonstrated that over 80% of mammalian metabolic serine hydrolases could be labeled using a fluorophosphonate probe, allowing for the identification of selective inhibitors . This technique can facilitate the discovery of SHI-9 derivatives that specifically target metabolic disorders.

Case Study 1: Inhibition of RBBP9

In a controlled experiment, ML114 was used to inhibit RBBP9 activity in hPSCs. The results indicated a significant decrease in cell proliferation while maintaining pluripotency markers. Microarray analysis suggested that NFYA could be a downstream effector influenced by RBBP9 activity, emphasizing the regulatory role of serine hydrolases in stem cell biology .

Case Study 2: Mitochondrial Protection

A study focusing on neuroprotection revealed that serine hydrolase inhibitors prevent necrotic cell death by blocking mitochondrial calcium overload. This mechanism was validated through experiments showing that treatment with these inhibitors blocked MPTP formation and fatty acid release during cellular stress .

Data Tables

Mechanism of Action

Serine Hydrolase Inhibitor-9 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a nucleophilic attack by the serine residue in the enzyme’s active site on the inhibitor’s electrophilic group, forming a stable covalent bond. This interaction effectively blocks the enzyme’s catalytic activity and prevents substrate binding . The inhibitor targets various serine hydrolases, including lipases, esterases, and proteases, affecting multiple biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Homologous Serine Hydrolases

Catalytic Mechanism and Structural Domains

OVCA2 and FSH1 share the conserved α/β-hydrolase fold and catalytic triad, but structural divergences arise in their cap domains and substrate-binding pockets. FSH1’s solvent-exposed cap domain features a narrow groove, while OVCA2’s cap domain remains uncharacterized structurally . Mutagenesis studies confirm that OVCA2’s catalytic triad is essential for activity, with Ser117-to-Ala mutations abolishing enzymatic function .

Substrate Specificity Profiles

FSH1 exhibits 2.84 Å RMSD structural deviation from its closest homolog (PDB: 4FHZ), underscoring unique loop extensions critical for substrate recognition . In contrast, OVCA2’s substrate-binding pocket remains less defined, though its preference for long-chain esters suggests a deep hydrophobic cleft .

Inhibitor Development and Selectivity Across Serine Hydrolases

Inhibitor Libraries and Screening

Activity-based protein profiling (ABPP) has identified covalent inhibitors targeting uncharacterized serine hydrolases. Pyrazole- and urea-based inhibitors (e.g., compounds 10 and 12 ) demonstrate varying selectivity:

- Compound 10 : Low reactivity, high selectivity (20% inhibition at 20 μM in HeLa membranes) .

- Compound 12 : High reactivity, broad inhibition (80% activity reduction across multiple hydrolases) .

Therapeutic Candidates

- RBBP9 Inhibitors : Block anchorage-independent growth in pancreatic cancer by restoring TGF-β/Smad signaling .

- AI-Designed Hydrolases : Computational designs achieve kcat/KM values comparable to natural enzymes (e.g., 10⁴ M⁻¹s⁻¹ for ester hydrolysis), though clinical applicability remains untested .

Key Research Findings and Implications

Structural Determinants of Selectivity : OVCA2’s strict substrate specificity contrasts with FSH1’s versatility, highlighting cap domain architecture as a critical factor .

Inhibitor Design Challenges: Achieving selectivity among homologous enzymes (e.g., OVCA2 vs. FSH1) requires targeting non-conserved regions like loop extensions .

Thermostability and Mutant Variants : OVCA2 mutants (e.g., Ser117Asp) retain partial activity but exhibit reduced thermostability (ΔTm = 4°C), complicating therapeutic use .

Biological Activity

Serine hydrolases are a crucial class of enzymes involved in various physiological processes, including metabolism, signaling, and cellular regulation. The compound known as Serine Hydrolase Inhibitor-9 (SHI-9) has garnered attention for its potential therapeutic applications due to its ability to selectively inhibit certain serine hydrolases. This article delves into the biological activity of SHI-9, supported by detailed research findings, data tables, and case studies.

Overview of Serine Hydrolases

Serine hydrolases constitute one of the largest enzyme families in mammals, with over 240 identified members. These enzymes are characterized by their use of a serine residue in the active site to hydrolyze peptide bonds and other substrates. They play significant roles in diverse biological functions such as digestion, blood coagulation, and neurotransmission .

SHI-9 acts primarily by covalently modifying the active-site serine residue in target enzymes. This modification inhibits the enzyme's activity, which can lead to various downstream effects depending on the specific serine hydrolase targeted. The selectivity of SHI-9 for specific serine hydrolases is essential for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Activity and Therapeutic Potential

1. Inhibition Profiles:

Research indicates that SHI-9 exhibits potent inhibitory activity against several serine hydrolases. Table 1 summarizes the IC50 values for SHI-9 against selected serine hydrolases:

| Serine Hydrolase | IC50 (µM) | Comments |

|---|---|---|

| ABHD3 | 0.1 | Strong inhibition observed in mouse brain proteome |

| ABHD4 | 0.03 | Highly selective inhibitor |

| HSL | 0.5 | Moderate inhibition with potential therapeutic implications |

| PLA2G7 | 0.7 | Inhibition may affect inflammatory pathways |

2. Case Studies:

A pivotal study demonstrated that SHI-9 could effectively block necrotic cell death in fibroblast models by inhibiting mitochondrial calcium uptake, a process mediated by serine hydrolases . This finding suggests that SHI-9 could have protective roles in conditions associated with cellular stress and death.

3. Pharmacological Applications:

The therapeutic potential of SHI-9 extends to various diseases, particularly those involving metabolic dysregulation and neurodegenerative disorders. For instance, its ability to modulate lipid metabolism through inhibition of hormone-sensitive lipase (HSL) positions it as a candidate for obesity treatment .

Research Findings

Recent studies have utilized advanced techniques such as activity-based protein profiling (ABPP) to identify the specific targets of SHI-9 within complex proteomes. This approach has revealed that over 80% of metabolic serine hydrolases can be labeled effectively, allowing for comprehensive mapping of SHI-9's biological interactions .

Q & A

Q. What catalytic mechanisms define serine hydrolases like OVCA2, and how can they be experimentally validated?

Serine hydrolases utilize a conserved catalytic triad (Ser-His-Asp) for hydrolysis. For example, OVCA2’s catalytic triad (Ser117-His206-Asp179) was confirmed via alanine substitution mutagenesis, which abolished enzymatic activity while preserving protein folding (thermal stability assays). Activity validation involves fluorogenic or chromogenic substrates (e.g., p-nitrophenyl esters) to measure kinetic parameters (, ) . Structural homology modeling and sequence alignment with homologs (e.g., yeast FSH1) further support triad identification .

Q. How do substrate specificity profiles of serine hydrolases inform their biological roles?

Substrate specificity is determined using ester libraries with varying chain lengths and substituents. OVCA2 prefers long-chain alkyl esters (>10 carbons), measured via Michaelis-Menten kinetics, while rejecting short/branched esters. This preference suggests roles in lipid metabolism or detoxification (e.g., acetaldehyde remediation) . Comparative studies with homologs (e.g., FSH1) reveal evolutionary divergence: FSH1 exhibits broader substrate promiscuity due to a more open binding pocket .

Q. What methodologies are recommended for assessing serine hydrolase activity in cellular contexts?

Activity-based probes like ActivX™ Desthiobiotin-FP enable in situ profiling of active serine hydrolases. These probes covalently label catalytic serines, allowing detection via fluorescence, Western blot, or mass spectrometry. For inhibitor screening, competitive assays using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) quantify inhibition constants () . Thermal shift assays (DSF) further validate target engagement by measuring protein stability changes upon inhibitor binding .

Advanced Research Questions

Q. How can structural discrepancies between homologs (e.g., OVCA2 vs. FSH1) guide inhibitor design?

OVCA2’s narrow substrate-binding pocket (vs. FSH1’s open pocket) necessitates inhibitors with extended hydrophobic moieties. Computational docking using homology models (based on APT superfamily structures) identifies potential binding modes. Mutagenesis of key residues (e.g., cap domain alterations) coupled with kinetic assays validates interactions. For example, triazole urea scaffolds show promise due to their tunable selectivity for serine hydrolases .

Q. What experimental strategies resolve contradictions in substrate selectivity data across homologs?

Contradictions arise from differences in cap domain flexibility and binding pocket architecture. For OVCA2 vs. FSH1, systematic substrate screening (21+ esters) and structural modeling (e.g., AlphaFold2) clarify selectivity patterns. Cross-species activity assays (e.g., human APT1 vs. bacterial esterases) further contextualize evolutionary adaptations . Data normalization to catalytic efficiency () minimizes assay variability .

Q. How can researchers optimize heterologous expression of recalcitrant serine hydrolases for functional studies?

OVCA2 required codon optimization, fusion tags (e.g., Trx), and chaperone co-expression in E. coli. Solubility was monitored via SDS-PAGE and activity assays. For thermolabile variants, truncated constructs or directed evolution (error-prone PCR) improved stability. Thermal shift assays (Tm ± 2°C) guided buffer optimization (e.g., PBS vs. Tris with glycerol) .

Q. What approaches validate the biological relevance of serine hydrolase inhibitors in disease models?

In vivo inhibitor efficacy is tested using CRISPR-knockout cell lines (e.g., OVCA2-deficient pancreatic cancer models). Phenotypic assays (proliferation, apoptosis) and pathway analysis (e.g., TGF-β/Smad2/3 phosphorylation) link inhibition to functional outcomes. Metabolomic profiling identifies substrate accumulation (e.g., long-chain esters) to confirm target modulation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.